N-[2-(3-phenylpropoxy)phenyl]-2-furamide
Description
N-[2-(3-Phenylpropoxy)phenyl]-2-furamide is a furanamide derivative characterized by a furan-2-carboxamide core linked to a substituted phenyl group. The phenyl ring is further modified with a 3-phenylpropoxy substituent at the 2-position. This compound belongs to a broader class of N-aryl-2-furamides, which are studied for their diverse pharmacological properties, including anti-inflammatory, anti-hyperlipidemic, and receptor-modulating activities.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(3-phenylpropoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c22-20(19-13-7-15-24-19)21-17-11-4-5-12-18(17)23-14-6-10-16-8-2-1-3-9-16/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22) |
InChI Key |
FGAGSJVTXLWTRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological profile of 2-furamides is highly dependent on substituents on the phenyl ring and the furan moiety. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2-Furamide Derivatives
*Note: The target compound’s activity is inferred from structurally related analogs.
Pharmacological and Functional Insights
Anti-Inflammatory Activity:
- This suggests that electron-rich aromatic systems (e.g., hydroxyl and methoxy groups) enhance anti-inflammatory effects.
- N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide : Demonstrated anti-hyperlipidemic activity, though direct anti-inflammatory data are unavailable . The benzoyl group may improve membrane permeability.
Receptor Interactions:
- Ciproxifan (): A non-furamide H3 receptor antagonist (Ki = 0.5–1.9 nM) highlights the importance of imidazole and cyclopropyl groups in receptor binding . In contrast, 2-furamides may target different pathways due to their planar aromatic systems.
Physicochemical Properties:
- Electron-Withdrawing Groups : The 5-nitro and trifluoromethyl substituents in 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide improve metabolic stability and lipophilicity, critical for CNS penetration .
- Halogenation : Bromine in 5-bromo-N-(2-isopropylphenyl)-2-furamide may enhance binding via halogen bonds, as seen in kinase inhibitors .
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